REACTION_CXSMILES
|
I[C:2]1[C:7]([CH3:8])=[CH:6][N:5]=[C:4]([O:9][CH3:10])[C:3]=1[CH3:11].C([Li])CCC.[B:17](OC(C)C)([O:22]C(C)C)[O:18]C(C)C.O>C1COCC1.CCCCCC>[CH3:10][O:9][C:4]1[C:3]([CH3:11])=[C:2]([B:17]([OH:22])[OH:18])[C:7]([CH3:8])=[CH:6][N:5]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C(=NC=C1C)OC)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
5.26 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −78° C. for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
with warming to 20° C. over 1.5 hours
|
Duration
|
1.5 h
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The desiccant was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was then concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated
|
Type
|
ADDITION
|
Details
|
by adding MTBE
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated
|
Type
|
ADDITION
|
Details
|
by adding MTBE
|
Type
|
CUSTOM
|
Details
|
The precipitated title compound (551 mg)
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
ADDITION
|
Details
|
by adding a small amount of MTBE
|
Type
|
CUSTOM
|
Details
|
The precipitated title compound (553.3 mg)
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated
|
Type
|
ADDITION
|
Details
|
by adding MTBE
|
Type
|
CUSTOM
|
Details
|
The precipitated title compound (121:1 mg)
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
COC1=NC=C(C(=C1C)B(O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |